molecular formula C22H25N5O2 B6492196 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 1326892-20-9

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B6492196
CAS No.: 1326892-20-9
M. Wt: 391.5 g/mol
InChI Key: LDSBWBSLAGRDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine is unique due to the combination of the triazole ring and the piperazine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design, offering multiple sites for functionalization and interaction with biological targets .

Properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-3-17-8-10-18(11-9-17)27-16-19(23-24-27)22(28)26-14-12-25(13-15-26)20-6-4-5-7-21(20)29-2/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBWBSLAGRDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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